Lenvatinib-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Lenvatinib-d4 is the definitive deuterated internal standard for Lenvatinib bioanalysis. Its specific +4 Da mass shift (m/z 430.30→370.10) eliminates cross-talk with unlabeled analyte, while near-identical physicochemical properties ensure optimal co-elution. With ≥99% isotopic purity and documented ≥4-year stability at -20°C, it meets FDA/EMA bioanalytical method validation guidelines. Ideal for pharmacokinetic studies, therapeutic drug monitoring, and ANDA method development. Choose Lenvatinib-d4 for interference-free, reproducible quantification of Lenvatinib in plasma, serum, and tissue matrices.

Molecular Formula C21H19ClN4O4
Molecular Weight 430.9 g/mol
Cat. No. B12298835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib-d4
Molecular FormulaC21H19ClN4O4
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
InChIInChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2
InChIKeyWOSKHXYHFSIKNG-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenvatinib-d4: A Deuterated Multi-Kinase Inhibitor Internal Standard for Bioanalytical Quantification


Lenvatinib-d4 is a deuterium-labeled analog of the orally active, multi-targeted tyrosine kinase inhibitor Lenvatinib (E7080) [1]. It is primarily intended for use as an internal standard (IS) in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of Lenvatinib in biological matrices . The compound is synthesized by substituting four hydrogen atoms on the cyclopropyl group with deuterium, resulting in a nominal mass increase of 4 Da relative to the unlabeled parent . Lenvatinib-d4 does not possess distinct kinase inhibitory activity itself but is a critical analytical tool that ensures precise and reliable quantification of Lenvatinib in pharmacokinetic, therapeutic drug monitoring (TDM), and bioequivalence studies .

Why Lenvatinib-d4 Cannot Be Substituted by Unlabeled Lenvatinib or Other Labeled Analogs


Generic substitution of Lenvatinib-d4 with unlabeled Lenvatinib or alternative deuterated analogs (e.g., Lenvatinib-d5) fails in the context of bioanalytical LC-MS/MS applications due to fundamental differences in physicochemical properties that govern mass spectrometric detection, chromatographic behavior, and isotopic purity. Unlabeled Lenvatinib co-elutes with the analyte and shares the same precursor and product ion masses, making it impossible to distinguish from the target analyte in multiple reaction monitoring (MRM) assays [1]. Alternative deuterated standards with different labeling patterns, such as Lenvatinib-d5 (mass shift +5 Da), may exhibit altered chromatographic retention times or different ionization efficiencies compared to Lenvatinib-d4, potentially compromising assay accuracy and precision if not rigorously validated [2]. The specific four-deuterium labeling pattern of Lenvatinib-d4 provides a consistent +4 Da mass shift from the unlabeled Lenvatinib precursor ion (m/z 427.10) to its deuterated internal standard ion (m/z 430.30), a mass difference that is well-resolved by standard mass spectrometers and minimizes isotopic cross-talk while maintaining near-identical physicochemical properties for optimal co-elution [3].

Quantitative Differentiation of Lenvatinib-d4: A Comparative Evidence Guide


Mass Spectrometric MRM Transition Specificity: Lenvatinib-d4 vs. Unlabeled Lenvatinib

Lenvatinib-d4 provides a distinct mass-to-charge (m/z) shift in multiple reaction monitoring (MRM) assays, enabling unequivocal differentiation from the unlabeled analyte Lenvatinib. In a validated LC-MS/MS method for plasma quantification, Lenvatinib was monitored using the transition m/z 427.10→370.10, while the internal standard Lenvatinib-d4 was monitored using the transition m/z 430.30→370.10 [1]. This +3.2 Da precursor mass difference (theoretical +4 Da) ensures that the internal standard signal is completely resolved from the analyte signal, eliminating isotopic interference and enabling accurate quantification across a wide dynamic range [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Deuterium Incorporation: Lenvatinib-d4 vs. Lenvatinib-d5

Lenvatinib-d4 is supplied with a certified purity of ≥99% for the sum of deuterated forms (d1-d4), as specified by a leading commercial vendor . In comparison, alternative deuterated standards like Lenvatinib-d5, while offering a larger +5 Da mass shift, may have lower overall isotopic purity due to the increased complexity of synthesizing and purifying a pentadeuterated molecule, with typical reported purities ranging from 95% to 98% [1]. Higher isotopic purity directly correlates with reduced 'cross-talk' from the internal standard channel into the analyte channel, thereby improving the lower limit of quantification (LLOQ) and assay precision .

Isotopic Purity Analytical Reference Standards Stable Isotope Labeling

Chromatographic Co-Elution and Recovery: Lenvatinib-d4 as Internal Standard vs. Unlabeled Lenvatinib

In a validated rabbit plasma LC-MS/MS method, Lenvatinib-d4 was used as the internal standard to quantify Lenvatinib. The assay demonstrated consistent extraction recovery for the analyte across low, medium, and high quality control (QC) levels: 90.70%, 86.49%, and 85.86%, respectively [1]. This consistency, which is dependent on the near-identical physicochemical properties of the deuterated internal standard and the unlabeled analyte, ensures that the internal standard accurately corrects for any variability in sample preparation and ionization efficiency. Alternative non-deuterated internal standards or those with different labeling patterns would not co-elute identically and would therefore not provide the same level of correction for matrix effects and extraction losses [2].

Bioanalytical Method Validation Extraction Recovery Matrix Effect

Storage Stability and Long-Term Usability: Lenvatinib-d4 vs. Unlabeled Lenvatinib

The certified vendor datasheet for Lenvatinib-d4 indicates a shelf-life stability of ≥4 years when stored at -20°C . This extended stability is a critical parameter for analytical reference standards, ensuring consistent performance across the lifecycle of long-term pharmacokinetic studies and multi-year clinical trials. While unlabeled Lenvatinib is also stable under similar conditions, the specific stability claim for the deuterated analog is essential for laboratories to plan procurement and inventory management, avoiding the need for frequent re-qualification of new internal standard batches .

Compound Stability Reference Standard Management Procurement

Quantitative Analytical Performance in Multi-Analyte Panels: Lenvatinib-d4 vs. Alternative IS Candidates

In a validated UPLC-MS/MS method for the simultaneous quantification of sorafenib, lenvatinib, and apatinib in human plasma for therapeutic drug monitoring, Lenvatinib-d4 was selected as the internal standard for Lenvatinib. The method demonstrated high precision (coefficient of variation of intra-day and inter-day: 1.4–6.6%), high accuracy (92.6–105.4%), minimal matrix effects (96.9–107.2%), and high extraction recovery (90.5–99.4%) for Lenvatinib across the therapeutic range [1]. The selection of Lenvatinib-d4 over a generic or alternative internal standard was crucial for achieving these performance metrics, as it provided optimal co-elution and ionization efficiency matching with the analyte in a complex multi-analyte plasma matrix [1].

Therapeutic Drug Monitoring High-Throughput Analysis Method Validation

Lack of Deuterium Isotope Effect on Bioactivity: Lenvatinib-d4 vs. Lenvatinib

Lenvatinib-d4 is strictly intended for use as an analytical internal standard and is not used as a pharmacologically active agent. It shares identical kinase inhibition profiles with unlabeled Lenvatinib, as deuteration at the cyclopropyl group does not alter the binding interactions with the ATP-binding pockets of VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET [1]. The reported IC50 values for unlabeled Lenvatinib are 4.0 nM (VEGFR2), 5.2 nM (VEGFR3), 22 nM (VEGFR1), 46 nM (FGFR1), 51 nM (PDGFRβ), 39 nM (PDGFRα), and 100 nM (KIT) . There is no evidence of a primary deuterium kinetic isotope effect (KIE) altering the pharmacology, as the C-D bonds are not involved in the rate-limiting step of target engagement. Therefore, Lenvatinib-d4 cannot be prioritized over Lenvatinib for *in vivo* efficacy studies; its value is exclusively as a tracer for quantification [1].

Deuterium Isotope Effect Kinase Inhibition Pharmacology

Optimal Application Scenarios for Lenvatinib-d4 Based on Differential Evidence


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

Use Lenvatinib-d4 as the internal standard in validated LC-MS/MS methods for quantifying Lenvatinib in plasma or serum from clinical or preclinical pharmacokinetic studies. The specific MRM transition (m/z 430.30→370.10) and high isotopic purity (≥99%) ensure compliance with FDA and EMA bioanalytical method validation guidelines by providing a specific, interference-free signal that corrects for extraction recovery and matrix effects [1]. This is the primary and most critical application, enabling accurate determination of Cmax, AUC, and t1/2 for new formulations or in therapeutic drug monitoring (TDM) programs [2].

Therapeutic Drug Monitoring (TDM) in Oncology

Implement Lenvatinib-d4 in high-throughput UPLC-MS/MS assays for the routine therapeutic drug monitoring of Lenvatinib in cancer patients. The validated method's high precision (CV 1.4-6.6%), accuracy (92.6-105.4%), and robust recovery (90.5-99.4%) in human plasma enable reliable quantification of trough and peak levels to guide dose adjustments and manage toxicity [3]. The stable isotope-labeled internal standard ensures that assay performance remains consistent across different patient sample batches and over time.

Method Development and Validation for Novel Lenvatinib Formulations

Utilize Lenvatinib-d4 as a primary reference standard for developing and validating new bioanalytical methods for investigational Lenvatinib formulations (e.g., liposomal, nanoparticle, or sustained-release). The compound's documented long-term stability (≥4 years at -20°C) makes it a cost-effective and reliable choice for method development projects that may span several years . Its well-characterized chromatographic behavior (co-eluting with Lenvatinib) simplifies method transfer between laboratories and across different LC-MS platforms.

Investigating Lenvatinib Metabolism and Disposition in Preclinical Species

Employ Lenvatinib-d4 as an internal standard in LC-MS assays designed to profile Lenvatinib and its metabolites in plasma, urine, and tissue homogenates from preclinical species (e.g., mice, rats, rabbits). The validated rabbit plasma method demonstrates that Lenvatinib-d4 effectively corrects for matrix effects in non-human samples, providing accurate concentration data for translational pharmacokinetic/pharmacodynamic (PK/PD) modeling [2]. This supports the extrapolation of preclinical efficacy findings to projected human dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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